molecular formula C15H17N5O3 B11603906 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one CAS No. 476481-66-0

6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one

Cat. No.: B11603906
CAS No.: 476481-66-0
M. Wt: 315.33 g/mol
InChI Key: QVKOOCXFUBTVGS-UHFFFAOYSA-N
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Description

6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of Hydroxy and Hydroxyethyl Groups: These groups can be introduced through hydroxylation and alkylation reactions.

    Amination with 3-Methylphenylamine:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

476481-66-0

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

7-(2-hydroxyethyl)-3-methyl-8-(3-methylanilino)purine-2,6-dione

InChI

InChI=1S/C15H17N5O3/c1-9-4-3-5-10(8-9)16-14-17-12-11(20(14)6-7-21)13(22)18-15(23)19(12)2/h3-5,8,21H,6-7H2,1-2H3,(H,16,17)(H,18,22,23)

InChI Key

QVKOOCXFUBTVGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N2CCO)C(=O)NC(=O)N3C

Origin of Product

United States

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